REACTION_CXSMILES
|
[NH2:1][C:2]1[S:6][N:5]=[C:4]([CH3:7])[N:3]=1.O.ON1C2C=CC=CC=2N=N1.Cl.CN(C)CCCN=C=NCC.[Cl:31][C:32]1[C:33]([C:39](O)=[O:40])=[N:34][C:35]([Cl:38])=[CH:36][CH:37]=1>C(Cl)(Cl)Cl>[Cl:31][C:32]1[C:33]([C:39]([NH:1][C:2]2[S:6][N:5]=[C:4]([CH3:7])[N:3]=2)=[O:40])=[N:34][C:35]([Cl:38])=[CH:36][CH:37]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NS1)C
|
Name
|
|
Quantity
|
21.1 g
|
Type
|
reactant
|
Smiles
|
O.ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
29.8 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC(=CC1)Cl)C(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred overnight at 50° C
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
WASH
|
Details
|
washed with aqueous 0.2 N hydrochloric acid solution, water and saturated saline water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After this was dried with anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated away under reduced pressure, and ethyl acetate
|
Type
|
ADDITION
|
Details
|
was added to the resulting residue for crystallization
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC(=CC1)Cl)C(=O)NC1=NC(=NS1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |